[2-(Azepan-1-ylsulfonyl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride
Overview
Description
[2-(Azepan-1-ylsulfonyl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride is a useful research compound. Its molecular formula is C14H25Cl2N3O2S and its molecular weight is 370.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Compound Interaction
Fused 2-Benzazepine Derivatives Synthesis : A study demonstrates the synthesis of fused 2-benzazepine derivatives through a process involving the tert-amino effect, which could have implications for designing molecules with similar structures to 2-(Azepan-1-ylsulfonyl)ethylamine dihydrochloride for pharmaceutical applications (Gorulya et al., 2011).
Cu(II) Complex Formation : Research on Schiff base ligands derived from unsymmetrical tripodal amines, including structures analogous to the compound of interest, investigates their potential in forming Cu(II) complexes, which may be relevant for catalytic and pharmaceutical research (Keypour et al., 2015).
Stannyl Radical-Mediated Cleavage : A methodology for the removal of the synthetically useful sulfone moiety from compounds including those containing pyridin-2-ylsulfonyl structures, offering insights into synthetic strategies that could be applied to the compound (Wnuk et al., 2000).
Potential Biological Activities
- Tetrahydrofuranylmethylamines Biological Activities : Research into tetrahydrofuran-2-ylmethylamines, by extension, could provide insight into the biological activities of structurally related compounds, including interactions with nicotinic acetylcholine receptor subtypes, which might suggest potential therapeutic uses for 2-(Azepan-1-ylsulfonyl)ethylamine dihydrochloride (Limbeck & Gündisch, 2003).
These studies indicate a broad range of scientific applications for compounds structurally similar to 2-(Azepan-1-ylsulfonyl)ethylamine dihydrochloride, from synthetic chemistry techniques to potential biological applications. The research highlights the importance of chemical synthesis methods and the study of compound interactions, which could inform future studies on the specific compound .
Properties
IUPAC Name |
2-(azepan-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S.2ClH/c18-20(19,17-9-3-1-2-4-10-17)11-8-16-13-14-6-5-7-15-12-14;;/h5-7,12,16H,1-4,8-11,13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDLEMMACBKWOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)CCNCC2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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